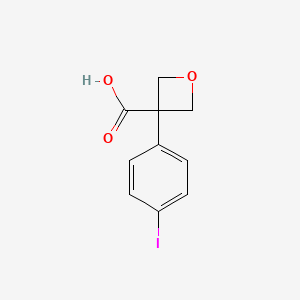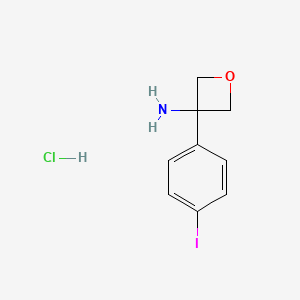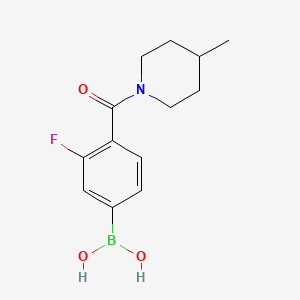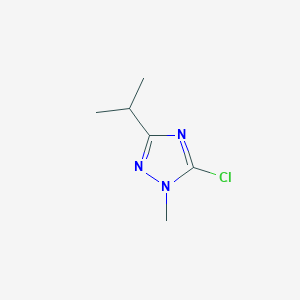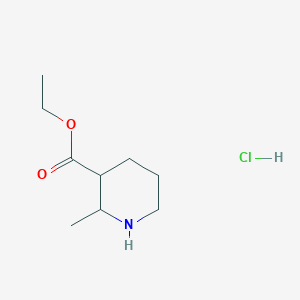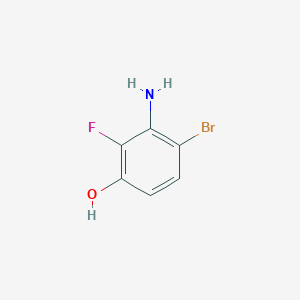
6-Bromo-2-fluoro-3-hydroxyaniline
Vue d'ensemble
Description
“6-Bromo-2-fluoro-3-hydroxyaniline” is a chemical compound with the molecular formula C6H5BrFNO . It is also known by other synonyms such as “3-Amino-4-bromo-2-fluorophenol” and "Phenol, 3-amino-4-bromo-2-fluoro-" .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-fluoro-3-hydroxyaniline” can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
6-Bromo-2-fluoro-3-hydroxyaniline serves as a building block in the synthesis of complex molecules. It has been involved in studies exploring rearrangement reactions under specific conditions. For example, the rearrangement of halo-substituted dihydro-l-hydroxycarbostyrils in concentrated acids was investigated, highlighting the behavior of bromo and fluoro substituents under these conditions (McCord et al., 1982). This research provides insights into the synthetic versatility of halogenated anilines in producing pharmacologically relevant compounds.
Photolabile Protecting Groups
The compound has also been evaluated as a part of photolabile protecting groups for sensitive functionalities in organic compounds. A study demonstrated the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This research shows the potential of bromo-fluoro-hydroxyanilines in developing light-sensitive protective groups that can be removed in a controlled manner using light (Lu et al., 2003).
Fluorescent Probes and Imaging
Another intriguing application is in the field of fluorescent probes and cell imaging. Derivatives of 6-Bromo-2-fluoro-3-hydroxyaniline have been synthesized to study their fluorogenic behaviors, including aggregation-induced emission (AIE) properties. These compounds, such as o-Phenylazonaphthol (o-PAN) derivatives, have shown potential in fluorescence imaging of cells, demonstrating the utility of halogenated anilines in developing new tools for biological research and medical diagnostics (Yoon et al., 2019).
Medicinal Chemistry and Drug Development
Furthermore, 6-Bromo-2-fluoro-3-hydroxycoumarin and its analogs have been explored in medicinal chemistry for their biological activities. For instance, derivatives have been investigated for their antimalarial activities, demonstrating the potential of halogenated anilines in the development of new antimalarial drugs. This research underscores the significance of structural modifications, such as halogenation, in enhancing the biological activity of molecular frameworks (Lin et al., 1990).
Propriétés
IUPAC Name |
3-amino-4-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDNFUIRXKEKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-bromo-2-fluoroPhenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



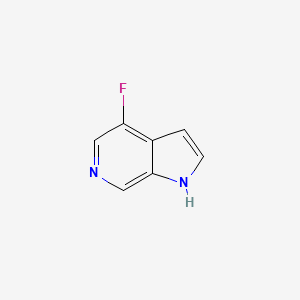
![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)
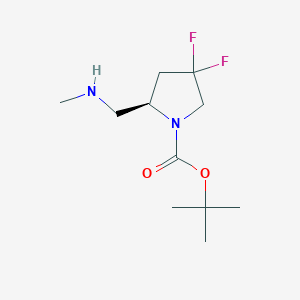
![Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1405013.png)
![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)
![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)
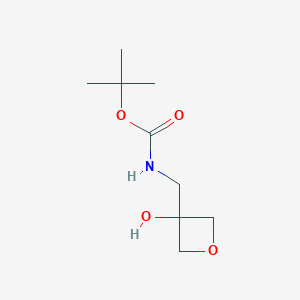
![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)
![6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1405022.png)
